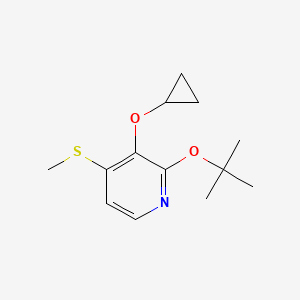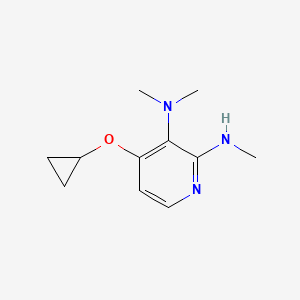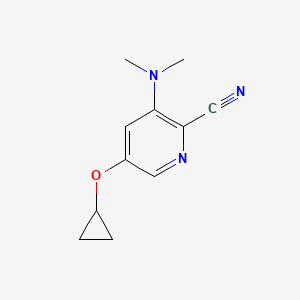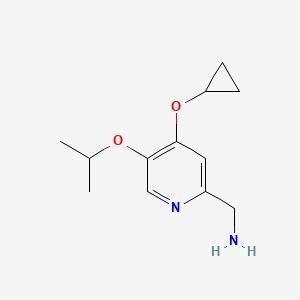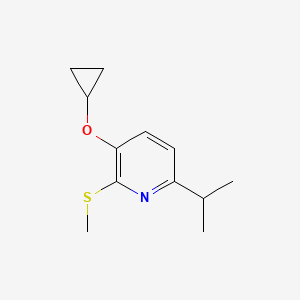
3-Cyclopropoxy-6-isopropyl-2-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-6-isopropyl-2-(methylthio)pyridine is an organic compound with the molecular formula C12H17NOS and a molecular weight of 223.33 g/mol It is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methylthio group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-isopropyl-2-(methylthio)pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and chromatography for purification. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-isopropyl-2-(methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
3-Cyclopropoxy-6-isopropyl-2-(methylthio)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-isopropyl-2-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropoxy-2-isopropyl-6-(methylthio)pyridine
- 3-Cyclopropoxy-6-isopropoxy-2-(methylthio)pyridine
Uniqueness
3-Cyclopropoxy-6-isopropyl-2-(methylthio)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. These differences make it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methylsulfanyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C12H17NOS/c1-8(2)10-6-7-11(12(13-10)15-3)14-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
RTOXIHFNXPRNES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)OC2CC2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


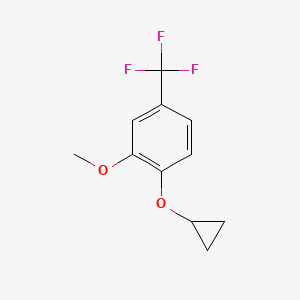
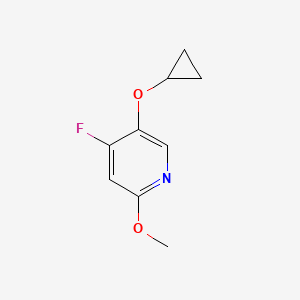
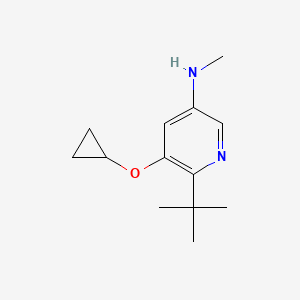
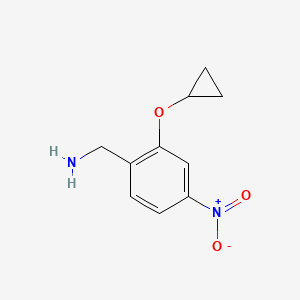

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B14811199.png)

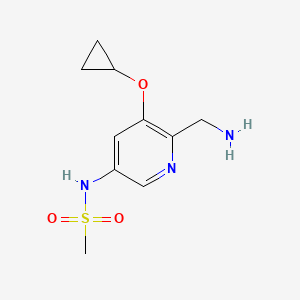
![N,N-diethyl-4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide](/img/structure/B14811227.png)
